Polymyxin B3 sulfate is classified as a polypeptide antibiotic. It is part of a larger family that includes polymyxin B1, B2, and colistin (polymyxin E). These compounds are characterized by their cyclic structure and hydrophobic tails, which facilitate their interaction with bacterial membranes.
The synthesis of polymyxin B3 sulfate typically involves fermentation processes utilizing Bacillus polymyxa. A detailed method includes:
The purification process involves precipitation techniques using acetone and lyophilization to achieve a purity greater than 90%. The yield from the fermentation process can reach at least 3 grams of polymyxin B sulfate per liter of medium .
Polymyxin B3 sulfate has a complex cyclic structure that includes a series of amino acids linked by peptide bonds. Its molecular formula includes various functional groups that contribute to its antibacterial activity.
The molecular weight of polymyxin B3 sulfate is approximately 1,200 Daltons. Its structural characteristics allow it to disrupt bacterial cell membranes effectively.
Polymyxin B3 sulfate exhibits several chemical reactions relevant to its function:
The effectiveness of polymyxin B3 sulfate can be quantitatively assessed using agar diffusion bioassays, where its inhibitory effects on bacterial growth are measured against control strains like Escherichia coli.
Polymyxin B3 sulfate acts primarily by interacting with the outer membrane of Gram-negative bacteria. This interaction leads to:
Studies indicate that polymyxins exhibit concentration-dependent activity, meaning higher concentrations lead to more significant bactericidal effects.
Relevant data indicate that the compound retains its antimicrobial efficacy when stored properly under controlled conditions.
Polymyxin B3 sulfate has several important applications in medicine:
Polymyxin B3 sulfate belongs to the polymyxin class of cationic lipopeptide antibiotics characterized by a complex molecular architecture. Its chemical formula is C₅₅H₉₆N₁₆O₁₃·xH₂O₄S, with a free base molecular weight of 1189.45 g/mol [1] [2]. The molecule consists of a cyclic heptapeptide core linked to a linear tripeptide segment bearing a fatty acyl chain, with the sulfate counterion electrostatically bound to cationic residues.
The cyclic heptapeptide core forms the structural and functional backbone of Polymyxin B3 sulfate. Its IUPAC name reveals the intricate stereochemistry:N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]octanamide;sulfate [1] [2].
Key features of the core structure include:
Table 1: Amino Acid Composition and Stereochemistry of Polymyxin B3 Cyclic Heptapeptide Core
Position | Amino Acid | Side Chain | Stereochemistry |
---|---|---|---|
1 | α,γ-Diaminobutyric Acid (Dab) | -CH₂-CH₂-NH₂ | L (S) |
3 | Thr | -CH(CH₃)-OH | L (S) |
6 | Dab | -CH₂-CH₂-NH₂ | L (S) |
9 | Dab | -CH₂-CH₂-NH₂ | L (S) |
12 | Leu/Ile | -CH₂-CH(CH₃)₂ / -CH(CH₃)-CH₂-CH₃ | L (S) |
15 | Phe | -CH₂-C₆H₅ | L (S) |
18 | Dab | -CH₂-CH₂-NH₂ | L (S) |
The N-terminal fatty acyl moiety is the primary structural distinction between Polymyxin B components. Polymyxin B3 features octanoic acid (C₈:0) linked via an amide bond to the N-terminal Dab residue of the linear tripeptide segment [5] [9]. This differs from other major components:
The fatty acid chain length and branching influence hydrophobic interactions with bacterial membranes. Polymyxin B3's straight-chain octanoic acid provides intermediate hydrophobicity compared to the branched methylheptanoic (B2) and methyloctanoic (B1) chains. This variation impacts both antimicrobial activity and pharmacokinetic behavior. Preparative chromatography (e.g., on PLRP-S columns) isolates these components based on hydrophobicity differences, with Polymyxin B3 exhibiting distinct retention times [5].
Table 2: Structural Variations Among Polymyxin B Components
Component | Fatty Acid Moiety | Residue at Position 12 | Relative Abundance (%) | Key Structural Identifier |
---|---|---|---|---|
Polymyxin B1 | 6-Methyloctanoic acid | Leu | ~65-75% | Branched C8 chain |
Polymyxin B2 | 6-Methylheptanoic acid | Leu | ~15-20% | Branched C7 chain |
Isoleucine-B1 | 6-Methyloctanoic acid | Ile | <10% | Branched C8 + β-branched Ile |
Polymyxin B3 | Octanoic acid (C8:0) | Leu | <10% | Straight-chain C8 |
Polymyxin B4 | Heptanoic acid (C7:0) | Leu | <5% | Straight-chain C7 |
The sulfate counterion in Polymyxin B3 sulfate is not covalently bound but ionically associated with protonated amino groups of the Dab residues. Crystallographic and spectroscopic evidence suggests several coordination patterns:
The sulfate coordination is critical for the compound's physicochemical properties, enhancing water solubility while maintaining the cationic character essential for initial electrostatic attraction to bacterial LPS.
The primary structural divergence between Polymyxin B3 and its more abundant analogs (B1 and B2) resides in the fatty acid side chain:
Biosynthetically, these variants arise from the incorporation of different fatty acyl precursors by the nonribosomal peptide synthetase (NRPS) machinery of Paenibacillus polymyxa. The loading module exhibits substrate flexibility, accepting methyl-branched (iso) or straight-chain (n) fatty acids of C7-C8 lengths [4] [9].
Direct crystallographic data for Polymyxin B3 sulfate remains limited due to challenges in obtaining diffraction-quality crystals. However, insights into its conformational dynamics emerge from complementary techniques:
Table 3: Experimental and Computational Insights into Polymyxin B3 Conformation
Methodology | Key Findings | Structural Implications |
---|---|---|
Preparative Chromatography | Retention time: ~5.95 min (C18 RP-HPLC) | Lower hydrophobicity than B1/B2 due to linear fatty acid |
High-Resolution Mass Spectrometry | m/z 1190.7 [M+H]⁺ (free base); m/z 1287.5 [M+SO₄]⁻ (sulfate) | Confirmed molecular formula and sulfate adduct formation |
1H/13C NMR | Chemical shifts: Dab δH 2.85–3.15 ppm; Octanoyl CH₂ δC 25.5–34.0 ppm | Fatty acid mobility; electrostatic sulfate-Dab interactions |
Molecular Dynamics | Root-mean-square fluctuation (RMSF) <1.5 Å for cyclic core | Stable macrocycle with flexible linear segment |
Circular Dichroism | Minima at 208 nm (π→π) and 222 nm (n→π) | Ordered secondary structure in LPS-bound state |
The conformational flexibility of Polymyxin B3 sulfate enables adaptive binding to diverse LPS chemotypes, a critical factor in its broad-spectrum Gram-negative activity despite increasing resistance threats.
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